2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H17Cl2N3OSi and its molecular weight is 318.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
The compound has been utilized in the synthesis of various pyrrolo[2,3-d]pyrimidines with potential antiviral activity. For instance, Saxena et al. (1988) described the synthesis of several compounds with slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), highlighting its role in antiviral research (Saxena et al., 1988).
Interaction with Glycine Esters
Research by Zinchenko et al. (2018) focused on the interaction of related compounds with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine. This work provides insights into the compound's potential in creating new biologically active substances (Zinchenko et al., 2018).
Synthesis of Isomeric Compounds and Inhibitory Activity
Seela et al. (1984) synthesized N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, demonstrating their inhibitory activity on xanthine oxidase, an enzyme involved in oxidative stress and inflammatory diseases (Seela et al., 1984).
Antiproliferative and Antiviral Activities
Pudlo et al. (1990) explored the antiproliferative and antiviral activities of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, derived from similar compounds, against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Optical Properties Tuning
Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the ability to tune optical properties of these compounds by incorporating polar substituents. This research highlights the potential of the compound in the development of materials with specific optical characteristics (Bucevičius et al., 2015).
Synthesis of Classical and Nonclassical Antifolates
Gangjee et al. (2007) worked on the synthesis of classical and nonclassical antifolates using pyrrolo[2,3-d]pyrimidines, aiming to develop potential dihydrofolate reductase inhibitors and antitumor agents. This illustrates the compound's role in cancer research (Gangjee et al., 2007).
Anti-HIV-1 Activity
Danel et al. (1998) synthesized novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones as annulated analogues of HEPT, some of which showed activity against HIV-1. This research demonstrates the potential application of related compounds in the development of new antiviral drugs (Danel et al., 1998).
Properties
IUPAC Name |
2-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)7-6-18-8-17-5-4-9-10(13)15-12(14)16-11(9)17/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJZWWCSQLAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621022 | |
Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442847-52-1 | |
Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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